molecular formula C12H15Cl2NO B1267024 4-N,N-Bis(2-chloroethyl)amino-2-tolualdehyde CAS No. 26459-95-0

4-N,N-Bis(2-chloroethyl)amino-2-tolualdehyde

Cat. No. B1267024
CAS RN: 26459-95-0
M. Wt: 260.16 g/mol
InChI Key: ZQIAXDULHBLZJE-UHFFFAOYSA-N
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Description

4-N,N-Bis(2-chloroethyl)amino-2-tolualdehyde is a compound that has been studied for various applications, primarily due to its structural uniqueness and the presence of the bis(2-chloroethyl)amino group, which is of interest in the field of chemistry and materials science. While specific applications outside the scope of this discussion, such as drug use or side effects, are excluded, the chemical and physical properties of this compound suggest a broad potential in scientific research.

Synthesis Analysis

The synthesis of compounds related to 4-N,N-Bis(2-chloroethyl)amino-2-tolualdehyde often involves reactions with aldehydes, thiosemicarbazones, or both, to form products with varied properties and potential applications. For example, reactions involving propionaldehyde, benzaldehyde, or 4-pyridinecarbaldehyde have been documented, producing hydrazones as trans isomers (Martynov et al., 2013).

Molecular Structure Analysis

The crystal structure and molecular conformation of compounds similar to 4-N,N-Bis(2-chloroethyl)amino-2-tolualdehyde have been examined, revealing detailed insights into their crystalline forms. For instance, a study on a related compound, CEAB-4-PTSC, demonstrated its crystallization in the monoclinic system and provided extensive details on its molecular geometry and intramolecular hydrogen bonding (Anitha, Karthikeyan, & Shetty, 2012).

Chemical Reactions and Properties

Chemical reactions involving 4-N,N-Bis(2-chloroethyl)amino-2-tolualdehyde and its derivatives can lead to a variety of products with distinct properties. For example, the reaction of bis(chloromethylidene)thiomorpholin-4-amine and related compounds with aldehydes resulted in the formation of hydrazones, highlighting the compound's versatility in chemical synthesis (Martynov et al., 2013).

Physical Properties Analysis

The physical properties, such as crystalline structure and density, of compounds structurally similar to 4-N,N-Bis(2-chloroethyl)amino-2-tolualdehyde have been documented. These properties are crucial for understanding the material's behavior in different environments and applications. For instance, the crystal structure of CEAB-4-PTSC was determined, revealing its specific crystalline system and molecular packing (Anitha, Karthikeyan, & Shetty, 2012).

Scientific Research Applications

Cytotoxic Effects and Potential Anticancer Applications

4-N,N-Bis(2-chloroethyl)amino-2-tolualdehyde and its derivatives have been extensively studied for their cytotoxic effects and potential as anticancer agents. For instance, studies have shown that certain derivatives exhibit cytotoxic effects on melanoma cells without affecting non-malignant human endothelial cells, suggesting their potential as antimelanoma drug candidates (Sâmia et al., 2019). Furthermore, other prodrugs derived from this compound have been synthesized for use as anticancer agents, demonstrating substantial prodrug activity and increased cytotoxicity upon conversion to active drugs (Springer et al., 1990).

Molecular Structure and Conformation Studies

Research has also focused on the molecular structure and conformation of derivatives of 4-N,N-Bis(2-chloroethyl)amino-2-tolualdehyde. These studies provide valuable insights into the compound's stability and potential reactivity, which are crucial for its applications in drug development. For example, the crystal structure of certain derivatives has been analyzed to understand their conformation and potential interactions in biological systems (Anitha et al., 2012).

Development of Novel Antitumor Agents

Several studies have been conducted to synthesize novel antitumor agents using 4-N,N-Bis(2-chloroethyl)amino-2-tolualdehyde as a base structure. These efforts include the preparation of various Schiff bases and cyclic phosphoric acid derivatives, aiming to enhance the compound's antitumor activity (Billman & Schmidgall, 1970); (Kuszmann & Vargha, 1966).

Applications in Catalysis and Material Science

In addition to its medicinal applications, derivatives of 4-N,N-Bis(2-chloroethyl)amino-2-tolualdehyde have been explored in the field of catalysis and material science. For example, studies have demonstrated the use of these compounds in the adsorption and separation of reactive aromatic isomers, highlighting their potential in chemical processing and material development (Liu et al., 2010).

properties

IUPAC Name

4-[bis(2-chloroethyl)amino]-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c1-10-8-12(3-2-11(10)9-16)15(6-4-13)7-5-14/h2-3,8-9H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIAXDULHBLZJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(CCCl)CCCl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90181054
Record name 4-N,N-Bis(2-chloroethyl)amino-2-tolualdehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-N,N-Bis(2-chloroethyl)amino-2-tolualdehyde

CAS RN

26459-95-0
Record name 4-N,N-Bis(2-chloroethyl)amino-2-tolualdehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026459950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002702989
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49520
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-N,N-Bis(2-chloroethyl)amino-2-tolualdehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RA Heacock, ME Mahon - Journal of Chromatography A, 1965 - Elsevier
COLOURRlEACTIONSOFHYDROXYSKATOLES 339 is described in detail, since it has sometimes been observed that relatively minor changes in the method of preparation of a …
Number of citations: 50 www.sciencedirect.com

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